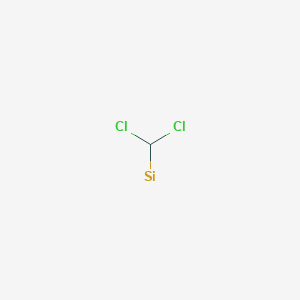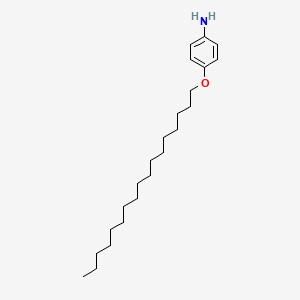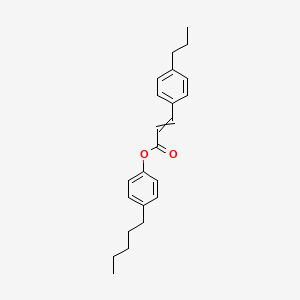
4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring and a propyl group attached to another phenyl ring, connected through a prop-2-enoate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-(4-propylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoic acid.
Reduction: 4-Pentylphenyl 3-(4-propylphenyl)propan-2-ol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl prop-2-enoate
- 4-Propylphenyl prop-2-enoate
- 4-Pentylphenyl acrylate
Uniqueness
4-Pentylphenyl 3-(4-propylphenyl)prop-2-enoate is unique due to the presence of both pentyl and propyl groups attached to phenyl rings, connected through a prop-2-enoate linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51572-58-8 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(4-pentylphenyl) 3-(4-propylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-6-8-20-13-16-22(17-14-20)25-23(24)18-15-21-11-9-19(7-4-2)10-12-21/h9-18H,3-8H2,1-2H3 |
Clé InChI |
PEYRSJZNKLQBLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


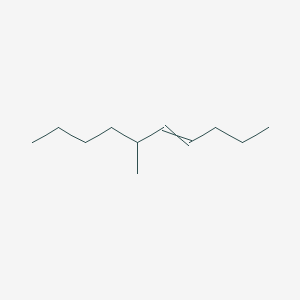

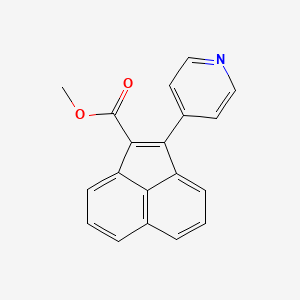
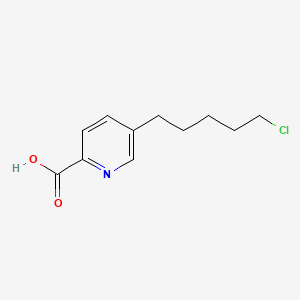
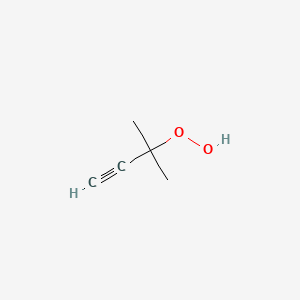

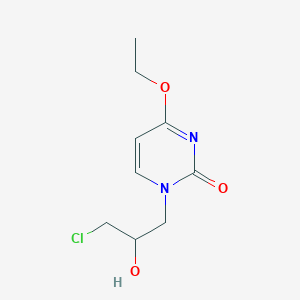
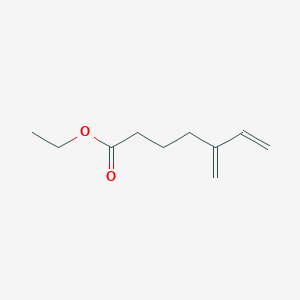
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)


